molecular formula C13H7BrClNO B13885448 4-(5-Bromo-2-chlorophenoxy)benzonitrile

4-(5-Bromo-2-chlorophenoxy)benzonitrile

Cat. No.: B13885448
M. Wt: 308.56 g/mol
InChI Key: PLOHUIAQHQNUBE-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrClNO It is a derivative of benzonitrile, featuring a bromine and chlorine atom substituted on the phenoxy ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chlorophenoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-(5-Bromo-2-chlorophenoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-chlorophenoxy)benzonitrile is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H7BrClNO

Molecular Weight

308.56 g/mol

IUPAC Name

4-(5-bromo-2-chlorophenoxy)benzonitrile

InChI

InChI=1S/C13H7BrClNO/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7H

InChI Key

PLOHUIAQHQNUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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